3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-10H,(H2,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGQZWBCZSVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acid or base to facilitate the reaction
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact . This includes the use of microwave irradiation and one-pot multicomponent reactions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under mild conditions.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of Mycobacterium tuberculosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure lacking the nitrophenyl and urea groups.
2-Aminobenzothiazole: Contains an amino group instead of the nitrophenyl group.
Benzothiazole-2-thiol: Contains a thiol group instead of the urea moiety.
Uniqueness
3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is unique due to its combination of a benzothiazole ring, a nitrophenyl group, and a urea moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler benzothiazole derivatives .
Biological Activity
3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthalene moiety fused with a thiazole ring and a nitrophenyl urea group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits unique structural features that enhance its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in cancer research where enzyme inhibition plays a crucial role in controlling cell proliferation.
- Antimicrobial Effects : The compound has shown potential antimicrobial activity against various pathogens. Its structure allows for interaction with microbial enzymes or receptors, leading to growth inhibition.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The nitrophenyl group is believed to enhance its ability to penetrate cellular membranes and interact with DNA or RNA.
Research Findings and Case Studies
Recent studies have explored the biological activities of this compound, revealing significant findings:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines (e.g., MCF-7) | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of DHODH |
Case Study: Anticancer Activity
A study conducted on the cytotoxic effects of this compound demonstrated significant growth inhibition in MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The compound was tested at various concentrations (10 µM to 50 µM), showing a dose-dependent response with an IC50 value around 25 µM.
Case Study: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 15 µg/mL to 30 µg/mL.
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea?
The synthesis typically involves coupling hydrazonoyl chlorides with precursors like methyl hydrazinecarbodithioates in absolute ethanol, using triethylamine as a base. Stirring at room temperature for 6 hours yields solid products, which are crystallized from dimethylformamide (DMF) . Key parameters include solvent polarity (ethanol for solubility), stoichiometric ratios (1:1 for reactants), and purification via recrystallization.
Q. Q2. How can researchers confirm the structural integrity of the synthesized compound?
Characterization relies on NMR spectroscopy (¹H/¹³C) to verify connectivity of the naphthothiazole and urea moieties. X-ray crystallography (as applied in analogous urea-thiazole derivatives) provides definitive confirmation of stereochemistry and intermolecular interactions, such as hydrogen bonding between urea NH and nitro groups .
Advanced Mechanistic Insights
Q. Q3. What mechanistic pathways govern the formation of the naphthothiazole core in this compound?
The naphthothiazole ring likely forms via cyclization of a dithiocarbamate intermediate. Computational studies (e.g., DFT) on similar systems suggest that electron-withdrawing groups (e.g., nitro) on the phenyl ring stabilize transition states by resonance, accelerating cyclization. Experimental validation requires monitoring intermediates via LC-MS or in-situ IR .
Q. Q4. How do substituents on the phenyl ring influence reactivity and yield?
Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the urea carbonyl, promoting nucleophilic attack. For example, 4-nitrophenyl derivatives exhibit higher yields (70–85%) compared to methoxy-substituted analogs (50–60%) due to reduced steric hindrance and improved electronic activation .
Biological Activity Profiling
Q. Q5. What in vitro assays are recommended for preliminary biological screening?
Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition using fluorescence-based assays.
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Comparable urea-thiazole hybrids show IC₅₀ values in the low micromolar range for kinase targets .
Q. Q6. How can contradictory bioactivity data between similar derivatives be resolved?
Discrepancies often arise from substituent effects. For instance, replacing thiophene with furan in the urea moiety alters solubility and target binding. Systematic SAR studies (e.g., varying substituents at the 4-position of the phenyl ring) combined with molecular docking can clarify these trends .
Structural and Functional Comparisons
Q. Q7. How does this compound compare structurally to other urea-based therapeutics?
| Compound | Key Structural Features | Reported Activities |
|---|---|---|
| Sorafenib (Nexavar®) | Diaryurea with trifluoromethyl group | Kinase inhibition (RAF, VEGF) |
| 3-{Naphthothiazolyl}urea | Naphthothiazole fused ring, nitro group | Antimicrobial, anticancer (preclinical) |
| 1-(4-Fluorobenzo[d]thiazol) | Fluorine substitution | Enhanced metabolic stability |
Environmental and Stability Considerations
Q. Q8. What methodologies assess the environmental fate of this compound?
Long-term studies (e.g., Project INCHEMBIOL) evaluate photodegradation, hydrolysis, and bioaccumulation. Accelerated stability testing under varied pH (2–12) and UV exposure quantifies degradation products via HPLC-MS. The nitro group may increase persistence in aquatic systems .
Q. Q9. How can researchers mitigate instability during storage?
Lyophilization in amber vials under inert gas (N₂/Ar) prevents oxidation. Adding antioxidants (e.g., BHT) at 0.01% w/w reduces radical-mediated degradation of the thiazole ring .
Advanced Analytical Techniques
Q. Q10. What advanced spectral methods resolve ambiguities in tautomeric forms?
Variable-temperature NMR (VT-NMR) distinguishes tautomers (e.g., keto-enol) by tracking proton shifts. For example, urea NH protons exhibit downfield shifts (>10 ppm) in DMSO-d₆ due to hydrogen bonding, while thiazole protons remain stable .
Q. Q11. How is computational modeling applied to predict biological targets?
Molecular dynamics simulations (e.g., GROMACS) and docking (AutoDock Vina) identify binding pockets in kinases (e.g., EGFR). QSAR models trained on IC₅₀ data for similar thiazole-urea derivatives prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
